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Ditridecyl peroxydicarbonate - 53220-21-6

Ditridecyl peroxydicarbonate

Catalog Number: EVT-13885724
CAS Number: 53220-21-6
Molecular Formula: C28H54O6
Molecular Weight: 486.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ditridecyl peroxydicarbonate is a chemical compound classified as an organic peroxide, specifically a type C organic peroxide. It is primarily utilized as a radical initiator in various polymerization processes. The compound is not typically sold directly to consumers but is employed in industrial applications, particularly in the production of plastics such as polyvinyl chloride (PVC) and other polymers.

Source and Classification

The chemical identity of ditridecyl peroxydicarbonate includes its IUPAC name and its CAS number, which is 16111-62-9. It is recognized under various synonyms such as bis(2-ethylhexyl) peroxydicarbonate and has been assigned an EC number of 240-282-4. As an organic peroxide, it falls under the classification of hazardous materials due to its potential for explosive decomposition when subjected to heat or shock .

Synthesis Analysis

Methods and Technical Details

The synthesis of ditridecyl peroxydicarbonate involves several steps. A common method includes the reaction of hydrogen peroxide with chloroformic acid derivatives in a basic solution. The general procedure can be summarized as follows:

  1. Preparation of Alkaline Solution: Sodium hydroxide is dissolved in water to create a basic medium.
  2. Addition of Hydrogen Peroxide: Hydrogen peroxide is introduced into this alkaline solution, initiating the reaction.
  3. Dropwise Addition of Chloroformic Acid Derivative: The chloroformic acid derivative (e.g., 2-ethylhexyl chloroformate) is added slowly while maintaining a controlled temperature between 20°C to 30°C.
  4. Stirring and Reaction Completion: After the addition, the mixture is stirred for an additional period (30-50 minutes) before allowing it to settle.
  5. Separation and Washing: The resulting product is separated from the mother liquor and washed until the pH reaches neutral levels .
Molecular Structure Analysis

Structure and Data

The molecular formula for ditridecyl peroxydicarbonate is C18H34O6\text{C}_{18}\text{H}_{34}\text{O}_{6}, with a molecular weight of 346.46 g/mol. The structure features two peroxy groups attached to a dodecane backbone, contributing to its reactivity as a radical initiator.

  • Molecular Structure: The compound consists of two ester linkages derived from carbonic acid, which are crucial for its function as a radical initiator in polymerization reactions.
Chemical Reactions Analysis

Reactions and Technical Details

Ditridecyl peroxydicarbonate undergoes homolytic cleavage at elevated temperatures, leading to the formation of free radicals. This reaction can be represented as follows:

R O O RΔ2 R+O2\text{R O O R}\xrightarrow{\Delta}\text{2 R}^\cdot +\text{O}_2

Where RR represents the alkyl groups attached to the peroxide bond. This process initiates free radical polymerization, making it valuable in industrial applications for producing synthetic polymers .

Mechanism of Action

Process and Data

The mechanism by which ditridecyl peroxydicarbonate acts involves several steps:

  1. Initiation: Upon heating, the peroxide bond breaks homolytically, generating free radicals.
  2. Propagation: These free radicals can then react with monomers (e.g., styrene or acrylates), initiating a chain reaction that leads to polymer formation.
  3. Termination: The growing polymer chains can terminate through various mechanisms, including radical recombination or disproportionation.

This mechanism highlights the compound's role in facilitating polymerization through radical generation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ditridecyl peroxydicarbonate exhibits several notable physical and chemical properties:

  • Physical State: Liquid at room temperature (20°C).
  • Color: Colorless.
  • Odor: Unpleasant.
  • Density: Approximately 0.9 g/cm³ at 0°C.
  • Freezing Point: Below -70°C.
  • Boiling Point: Not applicable; decomposes before boiling.
  • Self-Accelerating Decomposition Temperature (SADT): Varies with concentration; lowest SADT for concentrated products is around 5°C .

Due to its thermally unstable nature, it must be stored under controlled conditions to prevent decomposition.

Applications

Scientific Uses

Ditridecyl peroxydicarbonate finds extensive use in industrial applications, particularly in:

  • Polymer Production: Acts as a radical initiator in the free radical polymerization process for plastics like PVC.
  • Chemical Synthesis: Employed in producing various copolymers and resins used in coatings, adhesives, and sealants.

Its ability to generate radicals at controlled temperatures makes it an essential component in the synthesis of high-performance materials used across different industries .

Synthesis Methodologies and Process Intensification

Microreactor-Based Synthesis Protocols

  • 1.1.1 Continuous-Flow Microreactor Design and OptimizationAdvanced microreactor systems enable precise thermal management and reduced reaction times for ditridecyl peroxydicarbonate synthesis. Flow-focusing geometries with channel diameters of 200–500 μm enhance interfacial contact between aqueous hydrogen peroxide and organic cetyl chloroformate phases. These systems maintain temperatures >54°C (above the peroxide’s melting point) to prevent clogging while achieving near-complete conversion within 2–4 minutes—significantly faster than batch reactors [1]. Material compatibility is critical; perfluorinated polymer (PFA) reactors resist corrosion from alkaline hydrogen peroxide solutions, enabling stable operation at 30–44°C [5].
  • Packed-Bed vs. Capillary Microreactor Performance Comparisons

    Packed-bed microreactors filled with inert ceramic beads outperform capillary systems in biphasic peroxydicarbonate synthesis by disrupting slug flow and enhancing interfacial turbulence. This design mitigates gas-blockage issues caused by hydrogen peroxide decomposition—a major limitation in capillary reactors where CO₂/O₂ accumulation reduces yield by 15–30% [2] [3]. In contrast, packed-bed systems achieve 95.5% yield at 23.8 minutes residence time due to superior multiphase mixing and continuous gas venting [3].

  • Role of Surfactants and Phase Transfer Catalysts in Droplet Stabilization

    Surfactant blends with hydrophilic-lipophilic balance (HLB) values near 11 (e.g., Span 20/Tween 80 mixtures) stabilize emulsions by reducing interfacial tension to <5 mN/m. This prevents coalescence of organic-phase droplets in aqueous media, enabling 40% smaller droplet diameters and improving mass transfer rates by 25-fold [1] [4]. Quaternary ammonium phase-transfer catalysts (e.g., tetrabutylammonium bromide) further accelerate anion migration but complicate downstream purification and are economically viable only for high-value peroxides.

Table 1: Microreactor Performance Comparison for Peroxydicarbonate Synthesis

Reactor TypeResidence TimeYield (%)Key LimitationOptimal Temp (°C)
Capillary10–15 min65–70Gas blockage30–40
Packed-bed20–25 min94–96Pressure drop35–44
Flow-focusing2–4 min96Surfactant cost50–57

Reaction Kinetics and Mechanistic Pathways

  • 1.2.1 Homolytic Cleavage Dynamics of Peroxide BondsThe O-O bond in ditridecyl peroxydicarbonate undergoes homolytic cleavage at 45–65°C, generating cetyloxycarbonyloxyl radicals that initiate polymerization. Density functional theory (DFT) calculations reveal bond dissociation energies of 120–140 kJ/mol, with steric hindrance from long alkyl chains (C₁₆H₃₃) delaying decomposition by 15% compared to short-chain analogs [1] [8].
  • Temperature-Dependent Reaction Rate Modeling

    The peroxydicarbonate formation follows second-order kinetics:d[P]/dt = k[ClCOOR][HOO⁻]where k = A exp(−Eₐ/RT), with activation energy (Ea) of 45–60 kJ/mol. Arrhenius plots show inflection points near 50°C, indicating a shift from kinetic to diffusion control. Microreactors maintain isothermal conditions with ±1°C deviation, suppressing hot spots that accelerate decomposition side reactions [5] [7].

  • Interfacial Mass Transfer Limitations in Biphasic Systems

    In batch reactors, mass transfer coefficients (kLa) for hydrogen peroxide are limited to 0.01–0.05 s⁻¹ due to poor interfacial contact. Microreactors enhance kLa to 0.2–0.5 s⁻¹ via:

  • Droplet segmentation: Taylor flow creates 200–500 μm droplets with 3× higher surface area
  • Marangoni effects: Localized concentration gradients induce convective mixing at phase boundariesThis reduces hydrolysis byproducts from 8–10% to <0.5%, achieving product purities >99.5% [1] [4].

Process Intensification Strategies

  • 1.3.1 Segmented vs. Dispersed Flow Regimes in MicroreactorsSegmented (Taylor) flow regimes in capillary reactors achieve 95% conversion by isolating reagents within alternating aqueous/organic plugs, minimizing axial dispersion. However, dispersed flow in packed-bed reactors is superior for gas-evolving reactions, as porous packings (e.g., SiO₂ beads) fragment bubbles into sub-millimeter sizes that exit continuously without disrupting liquid flow [2] [3]. Transitioning from segmented to dispersed flow improves space-time yield by 20× for reactions producing O₂/CO₂ [3].
  • 1.3.2 Response Surface Methodology (RSM) for Parameter OptimizationRSM models optimize peroxydicarbonate synthesis by evaluating interactive effects of:
  • Temperature (30–50°C)
  • Molar ratio (H₂O₂ : chloroformate = 1.1–1.5 : 1)
  • Surfactant concentration (0.1–5 wt%)A central composite design identified optimal conditions at 44°C, 1.3:1 molar ratio, and 2 wt% surfactant, increasing yield from 85% to 96% while reducing energy consumption by 40% [1] [4].

Table 2: RSM Optimization Factors for Peroxydicarbonate Yield

FactorRangeOptimal ValueContribution to Yield
Temperature (°C)30–504438%
H₂O₂ : Chloroformate1.1–1.51.342%
Surfactant (wt%)0.1–5.02.012%
Residence time (min)2–3023.88%
  • 1.3.3 Energy Efficiency Improvements Through Thermal ManagementMicroreactors leverage high surface-to-volume ratios (10,000–50,000 m²/m³) for rapid heat dissipation. Integrated Peltier cooling jackets maintain isothermal conditions during the highly exothermic reaction (ΔH = −1016 kJ/kg), reducing refrigeration energy by 90% versus batch reactors [5] [7]. Countercurrent heat exchangers further preheat/cool streams using reaction enthalpy, cutting net energy demand by 60% [3].

Properties

CAS Number

53220-21-6

Product Name

Ditridecyl peroxydicarbonate

IUPAC Name

tridecoxycarbonyloxy tridecyl carbonate

Molecular Formula

C28H54O6

Molecular Weight

486.7 g/mol

InChI

InChI=1S/C28H54O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-27(29)33-34-28(30)32-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3

InChI Key

TUXIOAHIBIEZAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCC

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